molecular formula C13H20Cl2N2 B5862055 (3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine

(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine

Cat. No. B5862055
M. Wt: 275.21 g/mol
InChI Key: JHAYTIMFZMCWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dichlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, commonly known as DCBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCBA belongs to the class of compounds known as benzylamines, which are widely used as antihistamines and anticholinergics. DCBA has been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of DCBA is not fully understood, but it is believed to involve the disruption of microbial cell membranes and inhibition of viral replication. DCBA has been shown to bind to the fungal cell wall and disrupt its integrity, leading to cell death. In addition, DCBA has been found to inhibit the activity of the viral enzyme reverse transcriptase, which is essential for the replication of HIV and HSV.
Biochemical and Physiological Effects:
DCBA has been found to exhibit low toxicity and high selectivity towards microbial cells. It has been shown to have minimal effects on mammalian cells, indicating its potential as a therapeutic agent. DCBA has also been found to exhibit anti-inflammatory and analgesic effects, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCBA has several advantages for lab experiments, including its potent antimicrobial and antiviral activity, low toxicity, and high selectivity towards microbial cells. However, DCBA has some limitations, including its limited solubility in water and its potential to exhibit cytotoxic effects at high concentrations.

Future Directions

There are several future directions for the research on DCBA. One potential area of research is the development of DCBA-based therapeutics for the treatment of microbial infections, including MRSA and Candida albicans. Another area of research is the investigation of the anti-inflammatory and analgesic effects of DCBA, which may have potential applications in the treatment of inflammatory and pain-related disorders. Additionally, further research is needed to understand the exact mechanism of action of DCBA and to optimize its pharmacological properties for therapeutic use.
Conclusion:
DCBA is a synthetic compound with potent antimicrobial and antiviral activity, as well as anti-inflammatory and analgesic effects. Its low toxicity and high selectivity towards microbial cells make it a promising candidate for the development of novel therapeutics for the treatment of microbial infections and inflammatory disorders. Further research is needed to optimize its pharmacological properties and to develop DCBA-based therapeutics for clinical use.

Synthesis Methods

DCBA can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethylethylenediamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with N,N-dimethylethanolamine to produce DCBA.

Scientific Research Applications

DCBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. DCBA has also been shown to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, DCBA has been found to exhibit anti-inflammatory and analgesic effects in animal models.

properties

IUPAC Name

N'-[(3,4-dichlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2/c1-4-17(8-7-16(2)3)10-11-5-6-12(14)13(15)9-11/h5-6,9H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYTIMFZMCWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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